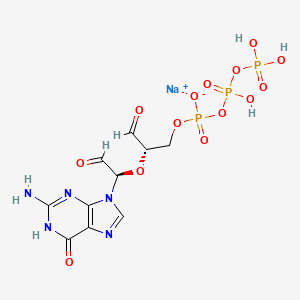

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone involves sophisticated organic synthesis techniques. The oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose by methyl sulfoxide-acetic anhydride has been shown to yield the lactone in high yield, demonstrating the effectiveness of selective oxidation processes in its preparation (Pravdic & Fletcher, 1971).

Molecular Structure Analysis

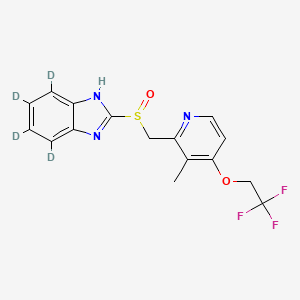

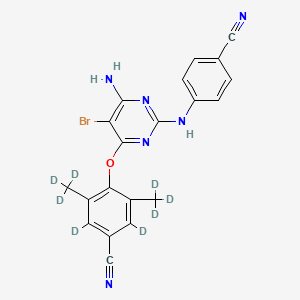

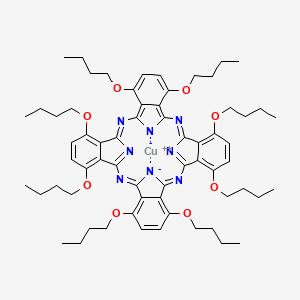

Molecular structure analysis of this lactone reveals its complexity and the significance of its acetamido and benzylated hydroxyl groups, which play crucial roles in its chemical behavior and reactivity. The configuration and conformation of these functional groups are essential for understanding the compound's chemical properties and reactivity patterns.

Chemical Reactions and Properties

This lactone undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For example, its reaction with methanol leads to the formation of methyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-gluconate, showcasing its reactivity towards nucleophiles (Pravdic & Fletcher, 1971). Additionally, the lactone's susceptibility to nucleophilic attack is a pivotal aspect of its chemical properties, enabling the synthesis of various derivatives through selective functional group transformations.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties : Pravdic and Fletcher (1971) explored the oxidation of 2-acetamido-2-deoxyaldoses, leading to the synthesis of crystalline 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. This study demonstrates its chemical reactivity and potential as a starting material for other compounds (Pravdic & Fletcher, 1971).

Derivative Formation : Ayadi, Czernecki, and Xie (1996) achieved the synthesis of perbenzylated 2-azido and 2-N-acetylamino-2-deoxy-D-hexono-1,5-lactones by oxidizing corresponding lactols. Their work highlights the application in forming various structurally diverse derivatives (Ayadi, Czernecki, & Xie, 1996).

Biological Activity : Pokorný, Zissis, Fletcher, and Pravdic (1974) investigated the inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones on 2-acetamido-2-deoxy-beta-D-glucosidase. Their research contributes to understanding the biological activity of these compounds and their potential in biochemical applications (Pokorný et al., 1974).

Enzymatic Studies : Further enzymatic studies were conducted by Pravdic, Zissis, Pokorný, and Fletcher (1974), where they synthesized 2-acetamido-2-deoxy-D-glucono-1,4-lactone and examined its properties, contributing to a deeper understanding of enzymatic interactions with these types of lactones (Pravdic et al., 1974).

Synthetic Applications : In a synthetic context, Nin, Lederkremer, and Varela (1996) demonstrated the synthesis of complex molecules like trihydroxynorleucine from precursors obtained through rearrangements involving 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. This illustrates the compound's utility in synthesizing biologically active molecules (Nin, Lederkremer, & Varela, 1996).

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)